molecular formula C11H11NOS2 B14309696 N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide CAS No. 113561-04-9

N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide

Cat. No.: B14309696
CAS No.: 113561-04-9
M. Wt: 237.3 g/mol
InChI Key: AVTDIHOWBZVDJL-UHFFFAOYSA-N
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Description

2,2’-Bithiophene , is an organic compound containing thiophene rings. It appears as a colorless solid, although commercial samples may have a greenish tint . The compound belongs to the class of bithiophenes, which are commonly used in various applications due to their electronic properties.

Preparation Methods

Synthesis:: 2,2’-Bithiophene can be synthesized through cross-coupling reactions starting from 2-halothiophenes. One common method involves reacting 2-bromothiophene with iron iodide to form 2-iodothiophene, followed by coupling to obtain 2,2’-bithiophene .

Industrial Production:: Industrial-scale production methods typically involve optimized synthetic routes based on the above principles. These methods ensure efficient yield and purity for commercial applications.

Chemical Reactions Analysis

2,2’-Bithiophene undergoes various chemical reactions:

    Cross-Coupling Reactions: Used for its synthesis, these reactions involve coupling with other aromatic compounds or organometallic reagents.

    Electrophilic Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Redox Reactions: 2,2’-Bithiophene can be oxidized or reduced, leading to derivatives with altered electronic properties.

Common reagents include palladium catalysts, halogens (e.g., bromine), and Lewis acids (e.g., FeI2) . Major products depend on the specific reaction conditions.

Scientific Research Applications

Chemistry::

    Organic Electronics: 2,2’-Bithiophene’s excellent electronic transport properties make it valuable in organic thin-film transistors (OTFTs), organic solar cells, and organic light-emitting diodes (OLEDs).

Biology and Medicine::

    Biological Probes: Bithiophenes serve as fluorescent probes for studying biological processes.

    Drug Development: Derivatives of bithiophenes are explored for potential therapeutic applications.

Industry::

    Materials Science: Used in conductive polymers, sensors, and optoelectronic devices.

Comparison with Similar Compounds

2,2’-Bithiophene stands out due to its unique structure and electronic properties. Similar compounds include other bithiophenes (e.g., 2,3’-bithiophene) and related heterocycles.

Properties

113561-04-9

Molecular Formula

C11H11NOS2

Molecular Weight

237.3 g/mol

IUPAC Name

N-methyl-N-(5-thiophen-2-ylthiophen-2-yl)acetamide

InChI

InChI=1S/C11H11NOS2/c1-8(13)12(2)11-6-5-10(15-11)9-4-3-7-14-9/h3-7H,1-2H3

InChI Key

AVTDIHOWBZVDJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(S1)C2=CC=CS2

Origin of Product

United States

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